

# MOPS sodium salt chemical properties and structure

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## Compound of Interest

Compound Name: MOPS sodium salt

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An In-depth Technical Guide to **MOPS Sodium Salt**: Chemical Properties and Structure

## Introduction

3-(N-morpholino)propanesulfonic acid, sodium salt, commonly known as **MOPS sodium salt**, is a zwitterionic biological buffer first described by Good et al. in the 1960s.[1][2] As one of the "Good's buffers," it is widely utilized in biochemistry, molecular biology, and cell culture applications.[3][4] Its key characteristic is a pKa of 7.20 at 25°C, making it an excellent buffering agent for maintaining a stable, near-neutral pH in many biological systems.[2][5][6] MOPS is a structural analog of MES buffer and is favored for its effective buffering range of 6.5 to 7.9, which is highly compatible with physiological conditions.[4][5][7] This guide provides a comprehensive overview of its chemical properties, structure, and key experimental applications for researchers, scientists, and drug development professionals.

## Chemical Structure and Physicochemical Properties

**MOPS sodium salt** is the sodium salt of 3-(N-morpholino)propanesulfonic acid. Its structure contains a morpholine ring, which contributes to its high water solubility and chemical stability. [2][8]

**Figure 1:** Chemical structure of **MOPS sodium salt**.

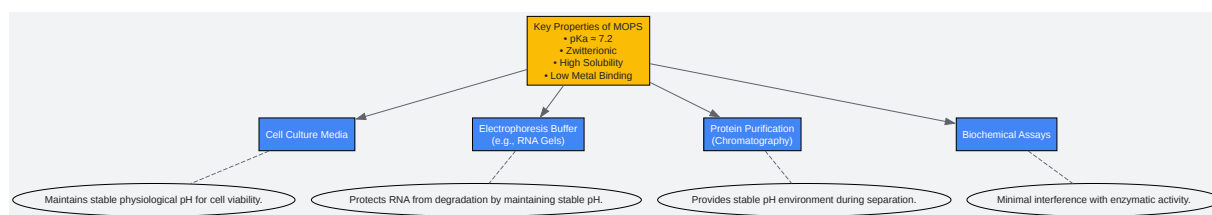
## Quantitative Data Summary

The key physicochemical properties of **MOPS sodium salt** are summarized in the table below for easy reference.

Property	Value	Citations
Synonyms	3-(N-Morpholino)propanesulfonic acid sodium salt, MOPS-Na	[9][10][11]
CAS Number	71119-22-7	[2][5][9][12]
Molecular Formula	C <sub>7</sub> H <sub>14</sub> NNaO <sub>4</sub> S	[4][9][12]
Molecular Weight	~231.25 g/mol	[5][10][13][14]
Appearance	White crystalline powder	[1][4][5][12]
pKa (at 25°C)	7.20	[2][5][6]
Effective Buffering Range	6.5 - 7.9	[1][4][5][15]
Solubility in Water	Very soluble; at least 33% (w/w) or 523 g/L at 20°C	[1][5][16]
pH (0.1 M Solution)	10.0 - 12.0	[4][5][12][16]
Melting Point	277 - 282 °C	[17]
Storage & Stability	Stable at room temperature for at least 2 years. Protect from moisture and light.	[4][12][14][17]
UV Absorbance (0.1M)	A <sub>260nm</sub> ≤ 0.1; A <sub>280nm</sub> ≤ 0.1	[4][12]

## Core Applications in Research and Development

**MOPS sodium salt** is a versatile buffer used across various scientific disciplines due to its chemical stability, minimal reactivity, and compatibility with biological systems.[3][4]



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**Figure 2:** Relationship between MOPS properties and its primary applications.

## Cell Culture Media

MOPS is frequently used to control the pH of culture media for bacteria, yeast, and mammalian cells.[1][3][18] Its buffering capacity near physiological pH helps maintain a stable environment, which is critical for cell growth, metabolism, and viability.[18] However, for mammalian cell cultures, concentrations should generally not exceed 20 mM, as higher levels can impact cell growth.[5][19]

## Nucleic Acid Electrophoresis

MOPS buffer is highly recommended for denaturing agarose gel electrophoresis of RNA.[3][18] RNA is susceptible to hydrolysis, and the stable, near-neutral pH provided by MOPS buffer helps protect the integrity of RNA molecules during separation, ensuring accurate analysis in techniques like Northern blotting.[18]

## Protein Purification and Analysis

In chromatography, MOPS is used as a buffer component for protein purification.[1][3] It is also suitable for protein separation techniques like polyacrylamide gel electrophoresis (SDS-PAGE).[18] A significant advantage of MOPS is its lack of complex formation with most metal ions, making it an ideal non-coordinating buffer for studying metalloproteins or reactions involving metal ions.[3][7][8]

## Biochemical Assays

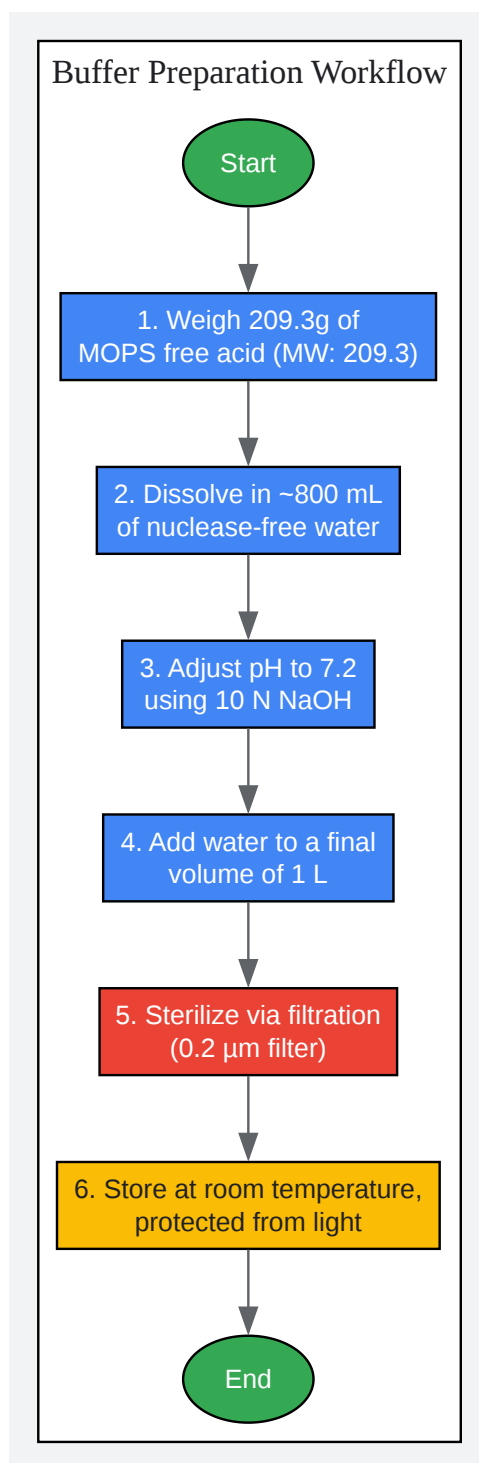
Due to its minimal interference with biological reactions, MOPS is a reliable buffer for various enzyme assays.[4] It is also suitable for use in the bicinchoninic acid (BCA) protein assay.[1]

## Experimental Protocols

Accurate buffer preparation is critical for reproducible experimental results. The following sections detail the standard procedures for preparing MOPS buffer solutions.

### Preparation of a 1 M MOPS Stock Solution (pH 7.2)

This protocol describes how to prepare a MOPS buffer by titrating the free acid form with a strong base. This method is precise for achieving a specific pH.



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**Figure 3:** Workflow for preparing a 1 M MOPS buffer stock solution.

Methodology:

- Weighing: Accurately weigh 209.3 g of MOPS free acid (MW  $\approx$  209.3 g/mol ).
- Dissolution: Add the MOPS free acid to a beaker containing approximately 800 mL of high-purity, nuclease-free water. Stir with a magnetic stir bar until fully dissolved.[20]
- pH Adjustment: Place a calibrated pH meter into the solution. Slowly add a concentrated sodium hydroxide (NaOH) solution (e.g., 10 N) dropwise while monitoring the pH. Continue adding NaOH until the pH reaches the desired value (e.g., 7.2).[5][20] About a half-equivalent of NaOH will be required.[5][16]
- Final Volume: Transfer the solution to a 1 L graduated cylinder. Add nuclease-free water to bring the final volume to exactly 1 L.[20]
- Sterilization: Do NOT autoclave. Autoclaving MOPS, especially in the presence of glucose, can cause it to degrade and turn yellow.[1][3][8][19] Sterilize the buffer by passing it through a 0.2  $\mu$ m filter.[5][8]
- Storage: Store the sterilized buffer at room temperature, protected from light.[4][17] The solution is stable for several months, but should be remade if it develops a significant yellow color.[2][5][16]

## Alternative Preparation Using MOPS Free Acid and MOPS Sodium Salt

An alternative method involves mixing equimolar solutions of MOPS free acid and **MOPS sodium salt** to achieve the desired pH.[5][16] This method avoids the need for titration with a strong base but requires having both forms of the buffer on hand.

Methodology:

- Prepare Stock Solutions: Prepare separate 1 M stock solutions of MOPS free acid and **MOPS sodium salt** in high-purity water.
- Mixing: In a separate container, combine volumes of the two stock solutions while monitoring the pH.

- pH Adjustment: Adjust the ratio of the free acid and sodium salt solutions until the target pH is reached. The pH of a 0.1 M solution of the free acid is approximately 2.5-4.0, while the pH of a 0.1 M solution of the sodium salt is 10-12.[5]
- Sterilization and Storage: Sterilize and store the final buffer solution as described in the previous protocol.

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